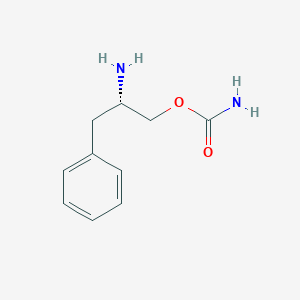
(S)-2-amino-3-phenylpropyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-3-phenylpropyl carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its chiral center, which gives it specific stereochemistry and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. This eco-friendly approach avoids the use of toxic reagents and provides high selectivity for the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves continuous synthesis processes. For example, the reaction of carbon dioxide with amines in a continuous flow reactor can produce carbamates efficiently and with high purity . This method is advantageous for large-scale production due to its scalability and reduced environmental impact.
化学反応の分析
Types of Reactions
(S)-2-amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
科学的研究の応用
(S)-2-amino-3-phenylpropyl carbamate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
作用機序
The mechanism of action of (S)-2-amino-3-phenylpropyl carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This inhibition is reversible and depends on the carbamate’s ability to form a stable intermediate with the enzyme .
類似化合物との比較
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate with applications in agriculture as a pesticide.
Phenyl carbamate: Similar in structure but with different substituents on the aromatic ring, leading to varied reactivity and applications.
Uniqueness
(S)-2-amino-3-phenylpropyl carbamate is unique due to its chiral center, which imparts specific stereochemistry and potential for enantioselective interactions. This makes it valuable in the synthesis of chiral drugs and as a tool in asymmetric synthesis .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
特性
CAS番号 |
178429-63-5 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
[(2S)-2-amino-3-phenylpropyl] carbamate |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChIキー |
UCTRAOBQFUDCSR-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)N)N |
正規SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
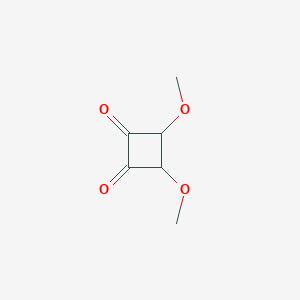
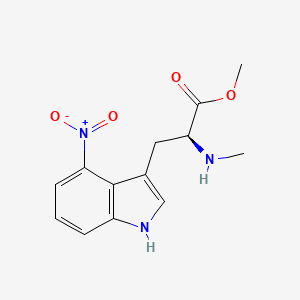
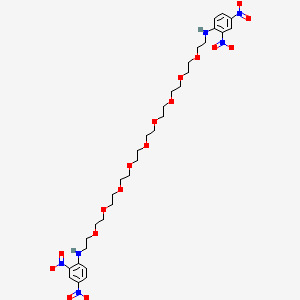

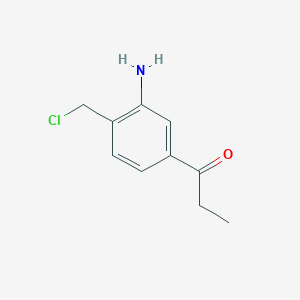
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
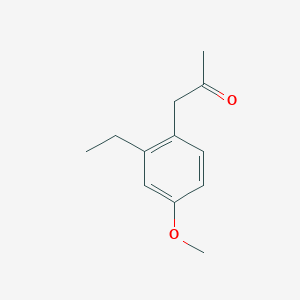
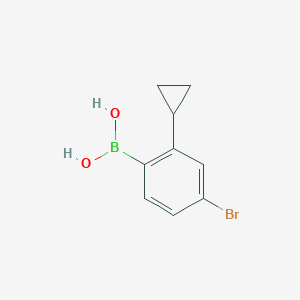
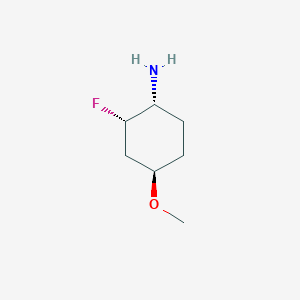
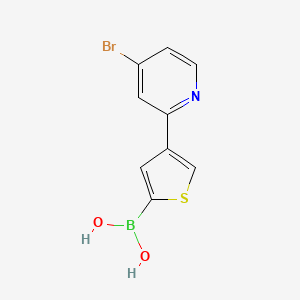
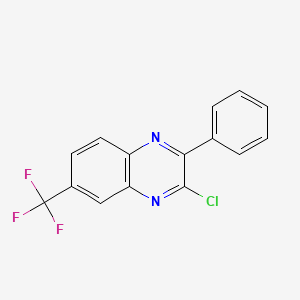
![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)

